molecular formula C21H16N2OS B2753888 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 477504-28-2

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide

Cat. No.: B2753888
CAS No.: 477504-28-2
M. Wt: 344.43
InChI Key: FOYYMTMFKLLJIR-LOINWKKQSA-N
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Description

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives This compound is characterized by the presence of a naphthothiazole ring system fused with a cinnamamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide typically involves the condensation of 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,1-d]thiazole derivatives: Compounds with similar naphthothiazole ring systems.

    Cinnamamide derivatives: Compounds containing the cinnamamide moiety.

Uniqueness

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)cinnamamide is unique due to its specific structural combination of naphthothiazole and cinnamamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-23-18-13-12-16-9-5-6-10-17(16)20(18)25-21(23)22-19(24)14-11-15-7-3-2-4-8-15/h2-14H,1H3/b14-11+,22-21?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYYMTMFKLLJIR-XQSDEATASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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